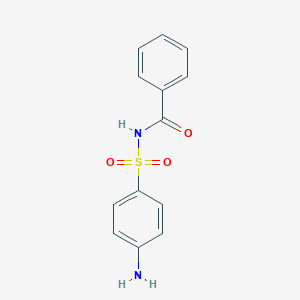

Sulfabenzamide

Descripción general

Descripción

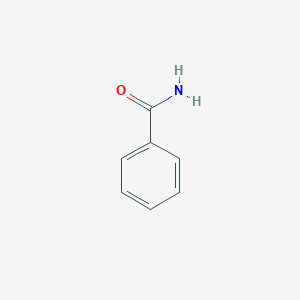

Sulfabenzamide is an antibacterial/antimicrobial agent . It is often used in conjunction with sulfathiazole and sulfacetamide (trade name – Sultrin) as a topical, intravaginal antibacterial preparation .

Synthesis Analysis

Sulfabenzamide has been synthesized and characterized using various spectroscopic methods such as 1H NMR, UV-Vis spectroscopy analysis, FTIR, and XRD . The synthesis involves the coordination of both ligands to metals through the nitrogen and oxygen atoms .Molecular Structure Analysis

The molecular formula of Sulfabenzamide is C13H12N2O3S . It has a molecular weight of 276.311 . The IUPAC Standard InChI is InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) .Chemical Reactions Analysis

The NphB-catalyzed reactions involving Sulfabenzamide have distinct donor profiles . The first instance of regiospecific, NphB-catalyzed N-alkylation of Sulfabenzamide using a library of non-native alkyl-donors has been reported .Physical And Chemical Properties Analysis

Sulfabenzamide has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 72.3±0.4 cm3 . The polar surface area is 98 Å2 and the polarizability is 28.7±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Biocatalysis

Sulfabenzamide has been identified as an acceptor substrate for an aromatic prenyltransferase called NphB . This enzyme is known for its extensive promiscuity toward aromatic acceptor substrates and its ability to form various carbon-carbon and carbon-heteroatom bonds . The use of sulfabenzamide as an acceptor substrate has expanded the biocatalytic potential of NphB . This has led to the first instance of regiospecific, NphB-catalyzed N-alkylation of sulfabenzamide using a library of non-native alkyl-donors .

Electrochemical Analysis

Sulfabenzamide has been used in electrochemical analysis . A novel sensitive sulfabenzamide voltammetric sensor has been developed for use through fast Fourier transform square wave voltammetry (FFTSWV) . This sensor has been used to achieve higher sensitivity in measurements .

Drug-Alkylating Biocatalysts

Prenyltransferases like NphB, which can utilize the antibacterial drug sulfabenzamide as an acceptor, can be utilized as drug-alkylating biocatalysts . This expands the role of NphB in biocatalysis beyond geranylation reactions .

Antibacterial Applications

Sulfabenzamide is an antibacterial/antimicrobial agent often used together with sulfathiazole and sulfacetamide . It is used as a topical, intravaginal antibacterial preparation .

Residual Concentration Monitoring

Electroanalytical methods have been used to monitor the residual concentrations of sulfabenzamide . These methods are precise, simple, practical, and cost-effective .

Controlling Processes

Electroanalytical methods have also been used to control processes involving sulfabenzamide . These methods are of great interest due to their high degree of accuracy, precision, sensitivity, and selectivity .

Safety And Hazards

Direcciones Futuras

Sulfabenzamide is a sulfonamide antibacterial used as an ingredient in various topical and vaginal preparations to treat certain infections, but it has been discontinued by the FDA . The biocatalytic potential of NphB as a late-stage diversification tool has been indicated . The role of NphB in biocatalysis could be expanded beyond geranylation reactions .

Propiedades

IUPAC Name |

N-(4-aminophenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCZLFBEBARBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045287 | |

| Record name | Sulfabenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfabenzamide | |

CAS RN |

127-71-9 | |

| Record name | Sulfabenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfabenzamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfabenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfabenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfabenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-[(4-aminophenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfabenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfabenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFABENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58F8OPL4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

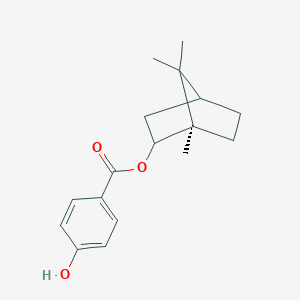

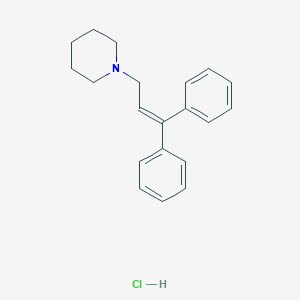

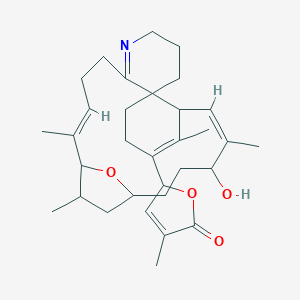

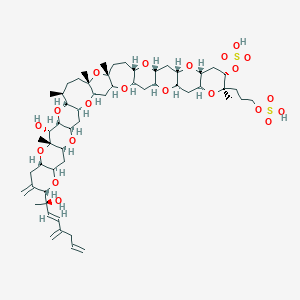

Feasible Synthetic Routes

Q & A

Q1: How does Sulfabenzamide exert its antitumor effects?

A1: Unlike other sulfonamides, Sulfabenzamide doesn't primarily induce apoptosis, necrosis, or cell cycle arrest in T-47D breast cancer cells. Instead, research suggests it promotes autophagic cell death []. This is supported by increased expression of autophagy-related genes like ATG5, p53, and DRAM [].

Q2: How does Sulfabenzamide affect the AKT/mTOR pathway?

A3: Sulfabenzamide downregulates AKT1 and AKT2 while upregulating PTEN in T-47D cells []. This effectively attenuates the AKT/mTOR survival pathway, further supporting its role in promoting autophagic cell death [].

Q3: What is the molecular formula and weight of Sulfabenzamide?

A3: The molecular formula of Sulfabenzamide is C13H12N2O3S, and its molecular weight is 276.32 g/mol.

Q4: How does the dispersion method influence the dissolution rate of Sulfabenzamide?

A5: Studies comparing solvent and melt methods for preparing Sulfabenzamide solid dispersions revealed that dispersions with dextrose exhibited superior drug release []. Notably, melts with dextrose and urea demonstrated faster Sulfabenzamide dissolution rates than their solvent-based coprecipitates [].

Q5: How does the hydrophobic nature of sulfonamides affect their binding to povidone?

A7: Studies utilizing a fluorescent probe technique showed that Sulfabenzamide, with its larger hydrophobic phenyl group, binds more strongly to povidone than Sulfacetamide, which has a smaller methyl group []. This suggests hydrophobic interactions play a role in the binding of sulfonamides to povidone [].

Q6: What is the impact of temperature on Sulfabenzamide crystal size during antisolvent crystallization?

A8: Research on antisolvent crystallization of Sulfabenzamide indicates that larger crystals with a broader size distribution are produced at higher temperatures [].

Q7: What analytical techniques are commonly used to characterize Sulfabenzamide?

A7: Numerous analytical techniques have been employed to characterize Sulfabenzamide. These include:

- Spectroscopy: IR [], NMR [], UV-Vis [], fluorescence []

- Thermal analysis: DSC [], hot-stage microscopy []

- Chromatography: HPLC [, , , , , , ], UPLC-MS/MS [, , ], CE-MS/MS []

- Electrochemistry: Fast Fourier Transform Square Wave Voltammetry (FFTSWV) []

- X-ray diffraction: XRD [, ]

Q8: What are the advantages of using HPLC for the analysis of Sulfabenzamide?

A10: HPLC offers several advantages for Sulfabenzamide analysis, including speed, accuracy, reproducibility, and cost-effectiveness. This makes it a preferred method for quantifying Sulfabenzamide in various matrices, including pharmaceuticals [] and biological samples [, ].

Q9: How is UPLC-MS/MS advantageous for detecting Sulfabenzamide in complex samples?

A11: UPLC-MS/MS combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing Sulfabenzamide in complex matrices like fish and shrimp []. It allows for the identification and quantification of trace levels of Sulfabenzamide even in the presence of other compounds.

Q10: What factors influence the solubility of Sulfabenzamide?

A10: The solubility of Sulfabenzamide is affected by several factors, including:

- Polymorphism: The newly identified polymorph of Sulfabenzamide exhibits higher solubility compared to Form I [].

- Solvent type: Different organic solvents significantly impact Sulfabenzamide crystal habit and size during recrystallization, ultimately influencing its dissolution rate [].

- Temperature: Higher temperatures generally lead to larger Sulfabenzamide crystals with a wider size distribution, potentially impacting dissolution rate [].

Q11: How is computational chemistry being used to understand Sulfabenzamide?

A13: DFT calculations are being employed to investigate hydrogen bond interactions in Sulfabenzamide, providing valuable insights into its structural properties and behavior []. These calculations can help in understanding its interactions with other molecules and in the design of new formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B101.png)